

In Vivo Administration and Dosage of D-erythro-MAPP: Application Notes and Protocols

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Compound of Interest

Compound Name: *D-erythro-MAPP*

Cat. No.: B1670232

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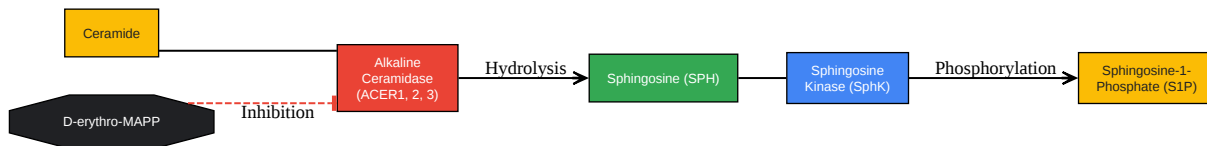
These application notes provide a comprehensive guide to the in vivo administration and dosage of **D-erythro-MAPP**, a specific inhibitor of alkaline ceramidase. The following sections detail the mechanism of action, experimental protocols, and quantitative data derived from scientific literature to assist in the design and execution of in vivo studies involving this compound.

Mechanism of Action

D-erythro-MAPP, also known as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, is a potent and specific inhibitor of alkaline ceramidases (ACERs), with a reported IC₅₀ of 1-5 μ M in vitro.[1][2] Alkaline ceramidases are key enzymes in the sphingolipid metabolic pathway, responsible for the hydrolysis of ceramide into sphingosine (SPH).[3][4] Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes.[1]

By inhibiting alkaline ceramidases, **D-erythro-MAPP** blocks the degradation of ceramide, leading to its accumulation and a subsequent decrease in the levels of SPH and S1P. This modulation of the ceramide/S1P rheostat can influence cell fate, with increased ceramide levels often associated with growth suppression and apoptosis.

Signaling Pathway of D-erythro-MAPP Action



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Caption: **D-erythro-MAPP** inhibits alkaline ceramidase, blocking ceramide hydrolysis.

Quantitative Data Summary

The following table summarizes the quantitative data from an in vivo study administering **D-erythro-MAPP** to mice. This data highlights the dosage, administration route, and the resulting effects on key sphingolipid metabolites.

Parameter	Details	Reference
Animal Model	Mice	
Compound	D-erythro-MAPP	
Dosage	2.5 nmol/g of body weight	
Administration Route	Intravenous (IV)	
Vehicle	Dimethyl sulfoxide (DMSO)	
Treatment Duration	6 hours	
Observed Effects	- Decreased Sphingosine (SPH) in erythrocytes and plasma- Decreased Sphingosine-1-Phosphate (S1P) in erythrocytes and plasma	

Experimental Protocols

This section provides detailed protocols for the in vivo administration of **D-erythro-MAPP** and the subsequent analysis of its effects on sphingolipid levels.

Preparation of D-erythro-MAPP for Injection

Materials:

- **D-erythro-MAPP** (solid form)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated scale

Protocol:

- Calculate the required amount of **D-erythro-MAPP**: Based on the desired dosage (e.g., 2.5 nmol/g) and the average weight of the animals to be treated, calculate the total nanomoles of **D-erythro-MAPP** needed. Convert this to milligrams using the molecular weight of **D-erythro-MAPP** (361.56 g/mol).
- Dissolve **D-erythro-MAPP** in DMSO: Accurately weigh the calculated amount of **D-erythro-MAPP** and dissolve it in a minimal volume of sterile DMSO to achieve a stock solution. The final concentration should be determined based on the desired injection volume per animal. For instance, if the desired injection volume is 100 μ L for a 20g mouse, the concentration would need to be adjusted accordingly.
- Vortex to ensure complete dissolution: Vortex the solution thoroughly to ensure that the **D-erythro-MAPP** is completely dissolved.
- Prepare the vehicle control: Prepare a vehicle control solution consisting of the same volume of sterile DMSO that will be administered to the treatment group.
- Storage: Store the prepared solutions at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

In Vivo Administration via Tail Vein Injection

Materials:

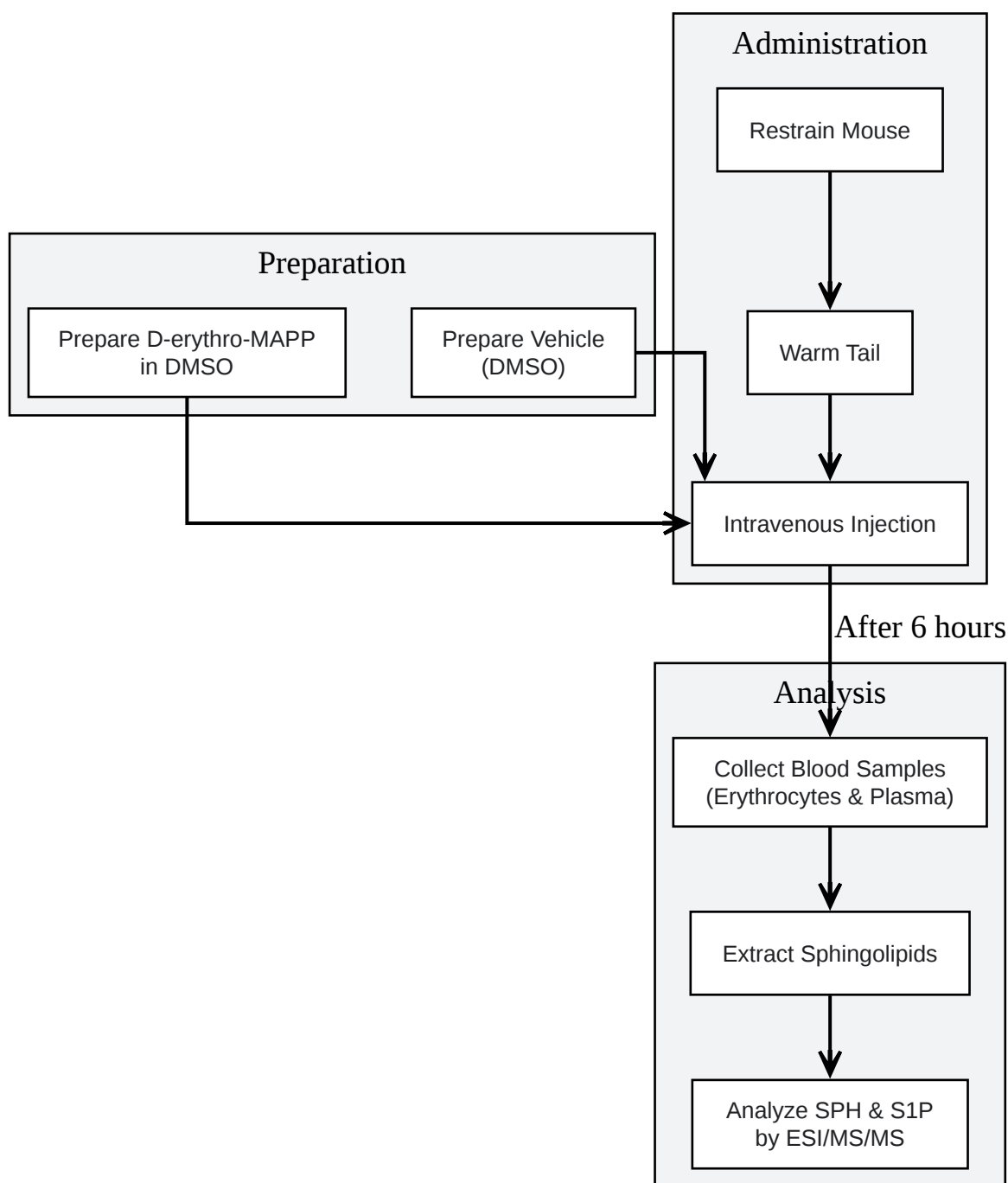
- Mice (specify strain, age, and sex for your study)
- Prepared **D-erythro-MAPP** solution and vehicle control
- Mouse restrainer
- Heat lamp or warming pad
- Sterile insulin syringes (e.g., 27-30 gauge)
- 70% ethanol
- Gauze pads

Protocol:

- **Animal Preparation:** Acclimatize the mice to the laboratory conditions before the experiment.
- **Warming:** To induce vasodilation of the tail veins for easier injection, warm the mouse under a heat lamp or on a warming pad for a few minutes. Ensure the animal does not overheat.
- **Restraint:** Place the mouse in an appropriate-sized restrainer, ensuring the tail is accessible.
- **Injection Site Preparation:** Gently wipe the tail with a 70% ethanol-soaked gauze pad to clean the injection site.
- **Injection:**
 - Load the syringe with the **D-erythro-MAPP** solution or vehicle control, ensuring there are no air bubbles.
 - Identify one of the lateral tail veins.
 - Insert the needle, bevel up, into the vein at a shallow angle.

- Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
- The maximum injection volume for a bolus IV injection in mice is typically 5 ml/kg.
- Post-Injection Care:
 - After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
 - Return the mouse to its cage and monitor for any adverse reactions.

Experimental Workflow for In Vivo D-erythro-MAPP Administration



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Caption: Workflow for in vivo **D-erythro-MAPP** administration and analysis.

Measurement of Sphingosine and Sphingosine-1-Phosphate

Principle:

Sphingosine (SPH) and Sphingosine-1-Phosphate (S1P) levels in biological samples like plasma and erythrocytes are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Materials:

- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- Solvents for extraction (e.g., methanol, chloroform)
- Internal standards (e.g., C17-S1P)
- LC-MS/MS system (e.g., ESI-MS/MS)

Protocol (General Outline):

- Sample Collection and Preparation:
 - Collect whole blood from the mice at the designated time point (e.g., 6 hours post-injection) into EDTA-containing tubes.
 - Separate plasma from erythrocytes by centrifugation.
- Lipid Extraction:
 - Perform a lipid extraction from the plasma and erythrocyte fractions. This is typically done using a solvent system like methanol/chloroform.
 - Add a known amount of an internal standard (e.g., a sphingolipid with a different chain length that is not naturally present in the sample) to each sample before extraction to correct for extraction efficiency and instrument variability.
- LC-MS/MS Analysis:

- Reconstitute the dried lipid extracts in an appropriate solvent.
- Inject the samples into the LC-MS/MS system.
- The different sphingolipids are separated by the liquid chromatography column.
- The mass spectrometer then ionizes the molecules (e.g., using electrospray ionization - ESI) and fragments them.
- The specific parent and daughter ion transitions for SPH and S1P are monitored to quantify their amounts relative to the internal standard.

Note: The specific parameters for the LC-MS/MS analysis (e.g., column type, mobile phases, and mass spectrometer settings) should be optimized for the instrument being used.

Conclusion

The in vivo administration of **D-erythro-MAPP** serves as a valuable tool for investigating the role of alkaline ceramidases and the sphingolipid rheostat in various physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies with this potent inhibitor. Careful consideration of the animal model, dosage, administration route, and analytical methods is crucial for obtaining reproducible and meaningful results.

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